molecular formula C10H14INO B14503518 N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide CAS No. 62899-32-5

N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide

Cat. No.: B14503518
CAS No.: 62899-32-5
M. Wt: 291.13 g/mol
InChI Key: LUFOQAWIRIOUTA-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-iodoprop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form alkanes or alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thiocyanates.

    Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Products include alkanes or alkenes, depending on the extent of reduction.

Scientific Research Applications

N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The iodine atom and propynyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butyl group instead of a cyclohexane ring.

    3-Iodoprop-2-yn-1-yl phenylcarbamate: Contains a phenyl group instead of a cyclohexane ring.

    3-Iodoprop-2-yn-1-yl methylcarbamate: Features a methyl group instead of a cyclohexane ring.

Uniqueness

N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62899-32-5

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)cyclohexanecarboxamide

InChI

InChI=1S/C10H14INO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h9H,1-3,5-6,8H2,(H,12,13)

InChI Key

LUFOQAWIRIOUTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCC#CI

Origin of Product

United States

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